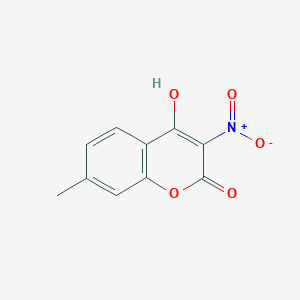
4-Hydroxy-7-methyl-3-nitrocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
Coumarin derivatives, to which 4-hydroxy-7-methyl-3-nitrocoumarin belongs, have been known to interact with various biological targets . For instance, some coumarin derivatives bind to actin and affect the structure of the cytoskeleton .
Mode of Action
It’s known that coumarin derivatives can exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . Moreover, the bioactivity of 4-Hydroxy-3-nitrocoumarin showcases intramolecular charge transfer from the methyl group to the nitro group .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are also involved in various biological and therapeutic properties .
Pharmacokinetics
It’s known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
It’s known that 4-hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated .
Action Environment
It’s known that the synthesis of coumarin derivatives can be influenced by various factors, including the use of different lewis acids .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
Metabolic Pathways
Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Subcellular Localization
Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .
Preparation Methods
The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is prepared by the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of Lewis acids.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and conditions to ensure the selective introduction of functional groups without unwanted side reactions.
Chemical Reactions Analysis
4-Hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
Scientific Research Applications
4-Hydroxy-7-methyl-3-nitrocoumarin has several applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-7-methyl-3-nitrocoumarin can be compared with other coumarin derivatives:
4-Hydroxycoumarin: A simpler derivative with anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and as a choleretic drug.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of enzyme activities.
Properties
IUPAC Name |
4-hydroxy-7-methyl-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRHRRGGQOSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
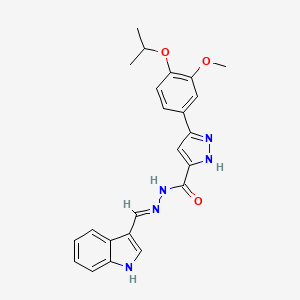
![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)
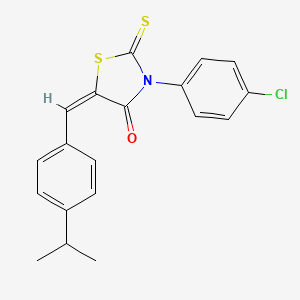
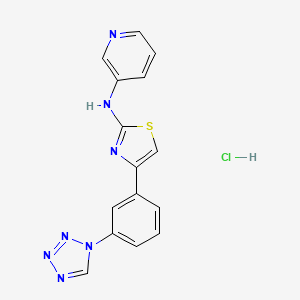
![6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2498465.png)
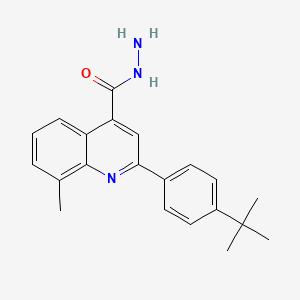
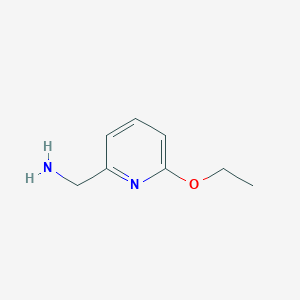
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498473.png)

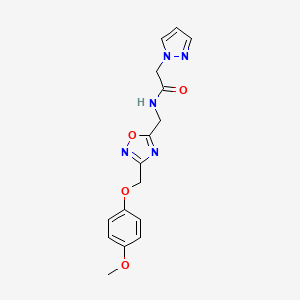
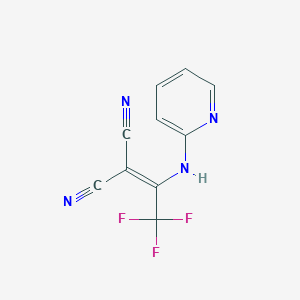
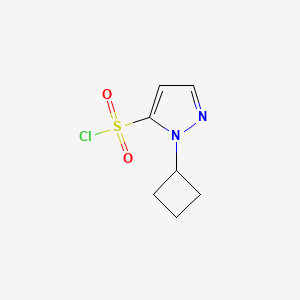
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2498483.png)
